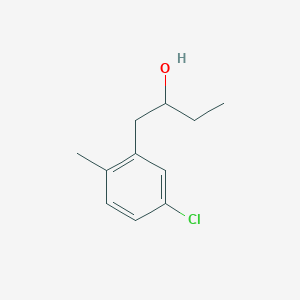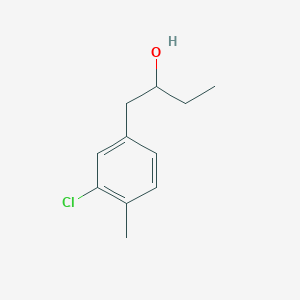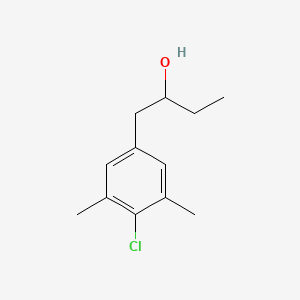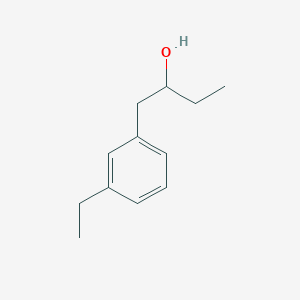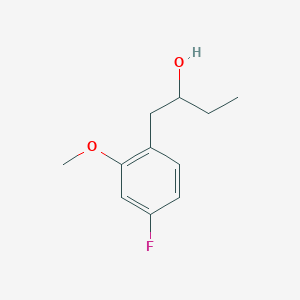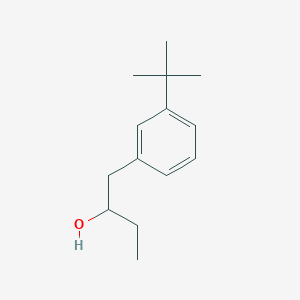
1-(3-tert-Butylphenyl)-2-butanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-tert-Butylphenyl)-2-butanol is an organic compound characterized by a butanol backbone with a tert-butylphenyl group attached to the third carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-tert-Butylphenyl)-2-butanol can be synthesized through several methods. One common approach involves the Grignard reaction, where 3-tert-butylphenylmagnesium bromide reacts with butanone under controlled conditions to yield the desired product. The reaction typically requires anhydrous conditions and is conducted in an inert atmosphere to prevent moisture interference.
Industrial Production Methods: Industrial production of this compound often involves large-scale Grignard reactions or catalytic hydrogenation processes. These methods are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 1-(3-tert-Butylphenyl)-2-butanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using reagents like chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to form the corresponding alkane using hydrogen gas and a palladium catalyst.
Substitution: The hydroxyl group can be substituted with halogens or other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Thionyl chloride or phosphorus tribromide in anhydrous conditions.
Major Products Formed:
Oxidation: 1-(3-tert-Butylphenyl)-2-butanone.
Reduction: 1-(3-tert-Butylphenyl)-butane.
Substitution: 1-(3-tert-Butylphenyl)-2-chlorobutane or 1-(3-tert-Butylphenyl)-2-bromobutane.
Scientific Research Applications
1-(3-tert-Butylphenyl)-2-butanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(3-tert-Butylphenyl)-2-butanol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes, leading to cell lysis and death. In medicinal applications, it may exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and mediators.
Comparison with Similar Compounds
1-(3-tert-Butylphenyl)-2-propanol: Similar structure but with a shorter carbon chain.
1-(3-tert-Butylphenyl)-2-pentanol: Similar structure but with a longer carbon chain.
1-(3-tert-Butylphenyl)-2-hexanol: Similar structure but with an even longer carbon chain.
Uniqueness: 1-(3-tert-Butylphenyl)-2-butanol is unique due to its specific balance of hydrophobic and hydrophilic properties, making it suitable for a wide range of applications. Its tert-butyl group provides steric hindrance, enhancing its stability and reactivity in various chemical reactions.
Properties
IUPAC Name |
1-(3-tert-butylphenyl)butan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O/c1-5-13(15)10-11-7-6-8-12(9-11)14(2,3)4/h6-9,13,15H,5,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJAZUAOIUQWNKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC(=CC=C1)C(C)(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
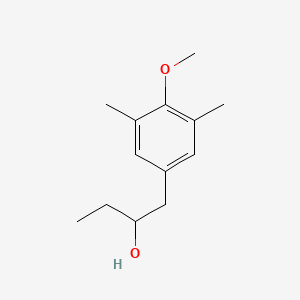
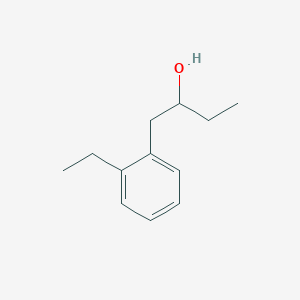
![1-[4-(Ethylthio)phenyl]-2-butanol](/img/structure/B8002514.png)
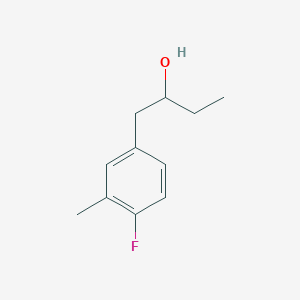
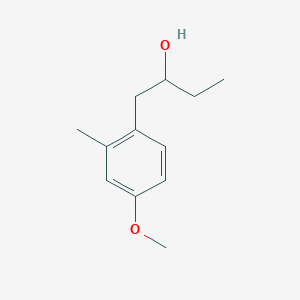
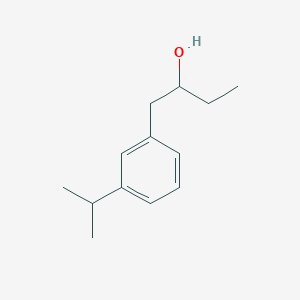
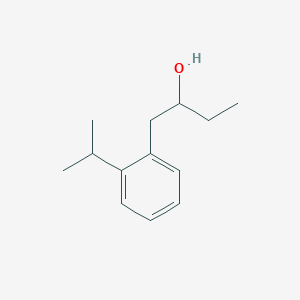
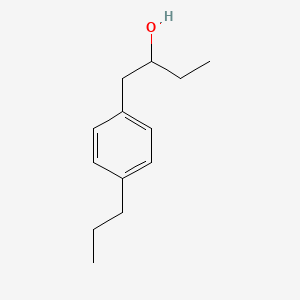
![1-[4-(Methylthio)phenyl]-2-butanol](/img/structure/B8002565.png)
